molecular formula C12H8Cl2N2O2 B8411129 2-(2,4-Dichlorophenyl)-4-methyl-3-nitropyridine CAS No. 212139-06-5

2-(2,4-Dichlorophenyl)-4-methyl-3-nitropyridine

Cat. No.: B8411129
CAS No.: 212139-06-5
M. Wt: 283.11 g/mol
InChI Key: SRCYSGHHIIOWNJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C12H8Cl2N2O2 and its molecular weight is 283.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

212139-06-5

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4-methyl-3-nitropyridine

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-4-5-15-11(12(7)16(17)18)9-3-2-8(13)6-10(9)14/h2-6H,1H3

InChI Key

SRCYSGHHIIOWNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-methyl-3-nitropyridine (28; 1.08 g, 6.24 mmol), 2,4-dichlorophenyl boronic acid (1.26 g, 6.62 mmol), (Ph3P)4Pd(0) (0.405 g, 0.350 mmol), 40 mL of DMF, and 20 mL of a 2 M aqueous K2HPO4 solution was stirred at 70° C. for 40 h. The mixture was partitioned between 200 mL of diethyl ether and 200 mL of water. The organic layer was sequentially washed with 200 mL of water and 200 mL of a saturated aqueous NaCl solution, dried over MgSO4, filtered, and concentrated to a yellow oil mixed with white solid. Column chromatography (0→20% EtOAc/hexanes) afforded slightly impure 2-(2,4-dichloro-phenyl)4-methyl-3-nitro-pyridine (29; 1.19 g; 68%) as a yellow oil that was used without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
[Compound]
Name
(Ph3P)4Pd(0)
Quantity
0.405 g
Type
reactant
Reaction Step One
Name
K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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